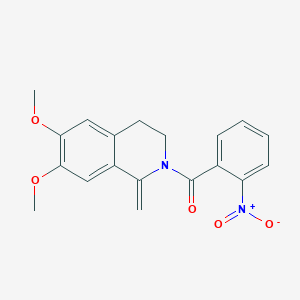
2-{2-Nitrobenzoyl}-6,7-dimethoxy-1-methylene-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{2-Nitrobenzoyl}-6,7-dimethoxy-1-methylene-1,2,3,4-tetrahydroisoquinoline, also known as NBMI, is a chemical compound that has been gaining attention in the scientific community due to its potential therapeutic applications. The compound was first synthesized in 2011 by a group of researchers led by Dr. Boyd Haley at the University of Kentucky. Since then, numerous studies have been conducted to investigate the compound's mechanism of action and potential uses.
作用机制
The mechanism of action of 2-{2-Nitrobenzoyl}-6,7-dimethoxy-1-methylene-1,2,3,4-tetrahydroisoquinoline involves its ability to bind to metals and other toxins in the body. The compound contains a sulfur group that is capable of forming covalent bonds with metals such as mercury and lead. Once bound, the metal-toxicant complex is rendered inert and can be excreted from the body.
Biochemical and Physiological Effects:
In addition to its metal-binding properties, 2-{2-Nitrobenzoyl}-6,7-dimethoxy-1-methylene-1,2,3,4-tetrahydroisoquinoline has been shown to have other biochemical and physiological effects. Studies have shown that the compound can reduce inflammation and oxidative stress, two processes that are involved in a wide range of diseases. 2-{2-Nitrobenzoyl}-6,7-dimethoxy-1-methylene-1,2,3,4-tetrahydroisoquinoline has also been shown to have neuroprotective effects, which makes it a potential therapeutic agent for neurological disorders.
实验室实验的优点和局限性
One advantage of 2-{2-Nitrobenzoyl}-6,7-dimethoxy-1-methylene-1,2,3,4-tetrahydroisoquinoline is that it is a relatively small molecule, which makes it easy to synthesize and manipulate in the laboratory. However, one limitation of 2-{2-Nitrobenzoyl}-6,7-dimethoxy-1-methylene-1,2,3,4-tetrahydroisoquinoline is that it can be difficult to work with due to its insolubility in water. This can make it challenging to administer the compound to test subjects.
未来方向
There are several potential future directions for research on 2-{2-Nitrobenzoyl}-6,7-dimethoxy-1-methylene-1,2,3,4-tetrahydroisoquinoline. One area of interest is in the development of new therapeutic applications for the compound. For example, 2-{2-Nitrobenzoyl}-6,7-dimethoxy-1-methylene-1,2,3,4-tetrahydroisoquinoline may be useful in the treatment of autoimmune disorders, as it has been shown to reduce inflammation. Another area of interest is in the development of new methods for administering 2-{2-Nitrobenzoyl}-6,7-dimethoxy-1-methylene-1,2,3,4-tetrahydroisoquinoline, such as through the use of nanoparticles or liposomes. Additionally, further research is needed to determine the long-term safety and efficacy of 2-{2-Nitrobenzoyl}-6,7-dimethoxy-1-methylene-1,2,3,4-tetrahydroisoquinoline in humans.
合成方法
The synthesis of 2-{2-Nitrobenzoyl}-6,7-dimethoxy-1-methylene-1,2,3,4-tetrahydroisoquinoline involves the reaction of 2-nitrobenzoyl chloride with 6,7-dimethoxy-1-methylene-1,2,3,4-tetrahydroisoquinoline in the presence of a base. The resulting product is a yellow powder that is soluble in organic solvents.
科学研究应用
2-{2-Nitrobenzoyl}-6,7-dimethoxy-1-methylene-1,2,3,4-tetrahydroisoquinoline has been shown to have a variety of potential applications in scientific research. One area of interest is in the treatment of heavy metal toxicity. Studies have shown that 2-{2-Nitrobenzoyl}-6,7-dimethoxy-1-methylene-1,2,3,4-tetrahydroisoquinoline can bind to heavy metals such as mercury and lead, and facilitate their excretion from the body. This makes 2-{2-Nitrobenzoyl}-6,7-dimethoxy-1-methylene-1,2,3,4-tetrahydroisoquinoline a potentially useful therapeutic agent for individuals who have been exposed to high levels of heavy metals.
属性
分子式 |
C19H18N2O5 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC 名称 |
(6,7-dimethoxy-1-methylidene-3,4-dihydroisoquinolin-2-yl)-(2-nitrophenyl)methanone |
InChI |
InChI=1S/C19H18N2O5/c1-12-15-11-18(26-3)17(25-2)10-13(15)8-9-20(12)19(22)14-6-4-5-7-16(14)21(23)24/h4-7,10-11H,1,8-9H2,2-3H3 |
InChI 键 |
MAPUMLZZRBJMHZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C)N(CCC2=C1)C(=O)C3=CC=CC=C3[N+](=O)[O-])OC |
规范 SMILES |
COC1=C(C=C2C(=C)N(CCC2=C1)C(=O)C3=CC=CC=C3[N+](=O)[O-])OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-{[4-(3-Bromobenzoyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B289090.png)

![N-(4-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B289101.png)


![3-(4-methoxyphenyl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole](/img/structure/B289110.png)
![ethyl 6-bromo-5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate](/img/structure/B289113.png)
![1-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-3-[(1-chloronaphthalen-2-yl)oxy]propan-2-ol](/img/structure/B289115.png)
![5-[(Piperidin-1-ylcarbonyl)oxy]-1-naphthyl piperidine-1-carboxylate](/img/structure/B289119.png)



![3-(3,5-dimethylpyrazol-1-yl)-N'-[(E)-indol-3-ylidenemethyl]propanehydrazide](/img/structure/B289132.png)